(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (2S)-2,3-dihydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZHNDDCTKHCFG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester (CAS No. 147501-85-7). Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis methodologies, and applications. The content is structured to deliver not only factual data but also field-proven insights into experimental design and data interpretation, upholding the highest standards of scientific integrity. All protocols and claims are substantiated with citations from authoritative sources.

Introduction and Core Compound Profile

This compound, also known as Methyl (S)-2,3-dihydroxy-2-methylpropionate, is a chiral organic compound of significant interest in synthetic and pharmaceutical chemistry.[1][2][3] Its structure features a stereocenter at the C2 position, vicinal diols, and a methyl ester functional group. This unique combination of features makes it a valuable chiral building block for the synthesis of complex molecules. The (2S) configuration, coupled with the hydrophilic diol moiety, imparts distinct physicochemical properties, such as enhanced solubility in polar solvents and a propensity for hydrogen-bonding interactions, which can be critical in designing molecules with specific biological activities.[4]

This guide will explore the essential technical data required for its effective use in a laboratory setting, from its fundamental properties to detailed synthetic protocols and safety considerations.

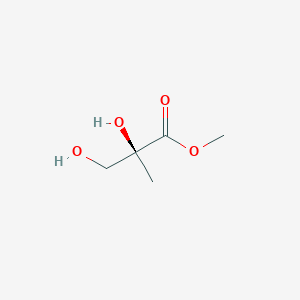

Diagram 1: Chemical Structure of this compound

Caption: Structure of Methyl (2S)-2,3-dihydroxy-2-methylpropanoate.

Physicochemical and Computed Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for this molecule are summarized below.

Table 1: Core Compound Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2,3-dihydroxy-2-methylpropanoate | PubChem |

| CAS Number | 147501-85-7 | Benchchem, SCBT[1][4] |

| Molecular Formula | C₅H₁₀O₄ | PubChem, SCBT[1] |

| Molecular Weight | 134.13 g/mol | PubChem, SCBT[1] |

| Exact Mass | 134.05790880 Da | PubChem |

| XLogP3 (Computed) | -1.0 | PubChem |

| Topological Polar Surface Area | 66.8 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

-

Expert Insight: The negative XLogP3 value (-1.0) indicates a high degree of hydrophilicity.[2] This is a direct consequence of the two hydroxyl groups and the ester moiety. Researchers should anticipate excellent solubility in polar protic solvents like methanol, ethanol, and water, but poor solubility in nonpolar solvents such as hexanes or toluene. This property is critical when selecting solvent systems for reactions, purification (e.g., chromatography, crystallization), and formulation studies.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (Proton NMR):

-

-OCH₃ (Ester Methyl): A sharp singlet is expected around δ 3.7-3.8 ppm.

-

-CH₃ (C2-Methyl): A singlet for the methyl group attached to the chiral center is predicted around δ 1.2-1.4 ppm.

-

-CH₂OH (C3-Hydroxymethyl): The two diastereotopic protons will likely appear as a pair of doublets (an AB quartet) around δ 3.5-3.8 ppm, with coupling to each other.

-

-OH (Hydroxyls): Two broad singlets, which are exchangeable with D₂O. Their chemical shifts are highly dependent on concentration and solvent, typically appearing between δ 2.0-4.5 ppm.

-

-

¹³C NMR (Carbon NMR):

-

C=O (Ester Carbonyl): Expected in the downfield region, around δ 173-176 ppm.

-

C2 (Quaternary Carbon): The chiral center bearing a methyl and two oxygen atoms should appear around δ 73-77 ppm.

-

C3 (-CH₂OH): The primary alcohol carbon is predicted around δ 65-69 ppm.

-

-OCH₃ (Ester Methyl): Expected around δ 52-54 ppm.

-

-CH₃ (C2-Methyl): The methyl group carbon should be the most upfield, around δ 20-24 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the hydroxyl and carbonyl functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region for the aliphatic C-H bonds.

-

C=O Stretch: A very strong, sharp peak around 1750-1735 cm⁻¹, indicative of the saturated ester carbonyl group.[5]

-

C-O Stretch: Multiple strong bands between 1300-1000 cm⁻¹ corresponding to the C-O single bonds of the ester and alcohol groups.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is the preferred method due to the compound's polarity.

-

Expected Ions:

-

In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 135.06 and the sodium adduct [M+Na]⁺ at m/z 157.04.

-

Fragmentation would likely involve the loss of water (H₂O) or methanol (CH₃OH) from the molecular ion. A mass spectrum for the related compound, methyl 2-hydroxyisobutyrate, is available for reference.[6][7]

-

Chiral Purity Analysis

-

Trustworthiness Pillar: Confirming the enantiomeric excess (e.e.) is non-negotiable for any application involving chirality.

-

Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the gold standard. Polysaccharide-derived columns (e.g., Chiralpak®) are often effective for resolving this class of compounds.[4] The choice of mobile phase (e.g., hexane/isopropanol for HPLC) must be optimized to achieve baseline separation of the (2S) and (2R) enantiomers.

Synthesis Methodologies

The synthesis of this compound requires precise control over stereochemistry. Both racemic and enantioselective approaches have been described.

Racemic Synthesis via Esterification

This method produces a mixture of both enantiomers, which would require a subsequent chiral resolution step.

-

Reaction: 2,3-dihydroxy-2-methylpropanoic acid is refluxed with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).[4]

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.[4]

Enantioselective Synthesis via Asymmetric Dihydroxylation

For drug development and advanced synthesis, an enantiomerically pure starting material is essential. Asymmetric dihydroxylation is a powerful method to install the vicinal diols with high stereocontrol.

Diagram 2: Enantioselective Synthesis Workflow

Caption: Workflow for Asymmetric Dihydroxylation Synthesis.

Protocol 4.2.1: Asymmetric Dihydroxylation of Methyl Tiglate

This protocol is a representative, field-proven method for achieving high enantioselectivity.

-

System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add a solvent mixture of t-butanol and water (1:1 ratio). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition:

-

Add N-methylmorpholine N-oxide (NMO), the co-oxidant (1.5 equivalents).

-

Add the chiral ligand (e.g., (DHQ)₂PHAL from an AD-mix-β formulation). The choice of ligand dictates the stereochemical outcome; AD-mix-β typically yields the (2S, 3R) diol from E-alkenes, which corresponds to the desired (2S) stereocenter in the final product after considering nomenclature priorities.

-

Add the precursor, methyl tiglate (methyl (E)-2-methylbut-2-enoate) (1.0 equivalent).

-

Expert Note: The Sharpless asymmetric dihydroxylation is highly reliable. The pre-packaged "AD-mix" reagents simplify the process by containing the catalyst, ligand, and base.

-

-

Catalyst Introduction: Add a catalytic amount of osmium tetroxide (OsO₄, ~0.2 mol%).[8]

-

Causality: OsO₄ is the primary oxidant that forms a cyclic osmate ester across the double bond. The chiral ligand coordinates to the osmium center, creating a chiral pocket that directs the approach of the alkene from one face, thereby inducing stereoselectivity. NMO is a stoichiometric re-oxidant that regenerates the Os(VIII) species from the Os(VI) formed after hydrolysis, allowing OsO₄ to be used in catalytic amounts.[8]

-

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Quenching and Workup:

-

Quench the reaction by adding solid sodium sulfite and stirring for 1 hour. This reduces any remaining OsO₄.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity using the analytical methods described in Section 3.0. Crucially, determine the enantiomeric excess using chiral HPLC.

Applications in Research and Drug Development

The utility of this compound stems from its defined stereochemistry and versatile functional groups.

-

Chiral Building Block: It is a valuable intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The vicinal diol can be selectively protected or further functionalized, and the ester can be hydrolyzed or reduced to provide different synthetic handles.

-

Metabolic Studies: Its structure is analogous to certain metabolic intermediates. As such, it can be used as a reference standard in metabolomics research or to probe the activity of enzymes involved in diol metabolism.[4]

-

Potential Bioactivity: While specific therapeutic claims require extensive research, compounds containing vicinal diols are known to exhibit a range of biological activities. Preliminary assessments suggest potential antioxidant properties, which could be relevant in conditions related to oxidative stress.[4]

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. Therefore, a conservative approach based on structurally related compounds is mandated.

-

Reference Compounds: Safety data for Methyl 2-hydroxyisobutyrate (CAS 2110-78-3) indicates potential hazards including flammability and the risk of serious eye damage.

-

Required Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (carbon dioxide, dry chemical, or foam).

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

-

Authoritative Grounding: It is imperative to perform a full risk assessment before handling this chemical. Standard laboratory safety practices for handling novel or uncharacterized chemicals must be strictly followed.

Conclusion

This compound is a specialized chiral compound with significant potential for synthetic and medicinal chemistry. Its hydrophilic nature, defined stereochemistry, and versatile functional groups make it a valuable tool for researchers. This guide has provided a technical framework for its properties, analysis, synthesis, and safe handling, grounded in established chemical principles and authoritative data. Rigorous analytical validation, particularly for enantiomeric purity, is paramount for its successful application.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Appchem. (n.d.). Propanoic acid, 2,3-dihydroxy-2-methyl-, methyl ester, (2S)-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). methyl (2S)-2,3-dihydroxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl alpha-hydroxyisobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). methyl (2S)-3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). New Osmium-Based Reagent for the Dihydroxylation of Alkenes. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

ResearchGate. (2025). Study of Cyclodehydration of Methyl (2S,3R)-2,3-Dihydroxy-3-Phenylpropionate with Fluoroalkanesulfonyl Fluoride. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C5H10O4 | CID 11252028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 90% | 147501-85-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Propanoic acid, 2-hydroxy-2-methyl-, methyl ester [webbook.nist.gov]

- 7. Propanoic acid, 2-hydroxy-2-methyl-, methyl ester [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester CAS number

An In-Depth Technical Guide to (2S)-2,3-Dihydroxy-2-methyl-propanoic Acid Methyl Ester

CAS Number: 147501-85-7

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 147501-85-7), a valuable chiral building block in modern organic synthesis and pharmaceutical development. This document details its physicochemical properties, outlines robust synthetic methodologies, explores its applications, and provides insights into its analytical characterization. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's synthesis and utility. Its unique structure, featuring a chiral quaternary carbon and a vicinal diol, makes it a strategic precursor for complex, biologically active molecules.[1]

Introduction

This compound, also known as Methyl (S)-2,3-Dihydroxy-2-methylpropionate, is a chiral organic compound characterized by a propanoic acid backbone with a methyl ester, a methyl group, and two hydroxyl groups.[2][3] The key feature of this molecule is the stereocenter at the C2 position, which is a fully substituted (quaternary) carbon. This structural motif is of significant interest in medicinal chemistry, as the introduction of chiral centers can profoundly influence a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability.

The presence of multiple functional groups—a methyl ester, a tertiary alcohol, and a primary alcohol—provides numerous handles for subsequent chemical transformations, making it a versatile intermediate for the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1] This guide serves to consolidate the available technical information on this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Molecular Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below. The compound typically presents as a clear, colorless to pale yellow oil and exhibits slight solubility in common organic solvents like chloroform, ethyl acetate, and methanol.[3] For long-term stability, storage in a refrigerator is recommended.[3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 147501-85-7 | [2][3][4][5] |

| Molecular Formula | C₅H₁₀O₄ | [2][3] |

| Molecular Weight | 134.13 g/mol | [2][3] |

| Alternate Names | Methyl (S)-2,3-Dihydroxy-2-methylpropionate | [2] |

| Appearance | Clear Colorless to Pale Yellow Oil | [3] |

| Storage Temperature | Refrigerator | [3] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) |[3] |

Molecular Structure

The structure features a chiral quaternary carbon at the C2 position, which imparts significant steric hindrance and conformational rigidity. The (S)-configuration is crucial for its application as a chiral building block.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The stereoselective synthesis of molecules with chiral quaternary centers is a significant challenge in organic chemistry. Several strategies can be envisioned for the synthesis of this compound. The most direct and industrially scalable approach involves the asymmetric dihydroxylation of an alkene precursor.

Representative Synthetic Pathway: Asymmetric Dihydroxylation

A highly effective method is the Sharpless Asymmetric Dihydroxylation of methyl methacrylate. This reaction utilizes a chiral osmium catalyst to install the two hydroxyl groups across the double bond with high enantioselectivity.

Rationale for Method Selection:

-

High Enantioselectivity: The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, is well-established for delivering the (S)-enantiomer in the dihydroxylation of terminal alkenes.

-

Commercially Available Starting Materials: Methyl methacrylate is an inexpensive and readily available commodity chemical.

-

Reliable and Scalable: The Sharpless AD reaction is robust, well-documented, and has been implemented on an industrial scale.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl (2S)-2,3-Dihydroxy-2-methylpropanoate

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of methyl (2S)-2,3-dihydroxy-2-methylpropanoate, a valuable chiral building block in pharmaceutical and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for this synthesis. The core focus is on the Sharpless Asymmetric Dihydroxylation (AD), a powerful and reliable method for establishing the required vicinal diol stereochemistry with high fidelity. This guide explains the causal relationships behind experimental choices, provides a self-validating, step-by-step protocol, and is grounded in authoritative, citable literature.

Introduction and Strategic Importance

Methyl (2S)-2,3-dihydroxy-2-methylpropanoate is a chiral molecule of significant synthetic utility. Its vicinal diol moiety, coupled with a quaternary stereocenter, makes it a versatile precursor for the synthesis of complex natural products and pharmaceuticals. The defined (S)-stereochemistry is often crucial for achieving desired biological activity and selectivity in drug candidates. The primary challenge in its synthesis lies in the precise, enantioselective installation of the two hydroxyl groups across a prochiral alkene. The Sharpless Asymmetric Dihydroxylation has emerged as the premier method to address this challenge, offering high yields and exceptional levels of stereocontrol.[1][2]

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic disconnection of the target molecule, methyl (2S)-2,3-dihydroxy-2-methylpropanoate (I), reveals that the core transformation is the addition of two hydroxyl groups across the double bond of a readily available starting material. This leads directly to methyl methacrylate (II), an inexpensive and common industrial monomer.

Figure 1: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, hinges on the successful asymmetric dihydroxylation of methyl methacrylate. The Sharpless Asymmetric Dihydroxylation is the chosen method due to its predictability, high enantioselectivity, and the commercial availability of the requisite catalyst system.[2][3]

The Sharpless Asymmetric Dihydroxylation: A Mechanistic Overview

The Sharpless AD reaction is a landmark transformation in organic synthesis that converts alkenes into chiral vicinal diols.[2] The reaction is catalyzed by osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[1] To reduce the use of the highly toxic and expensive osmium tetroxide to catalytic amounts, a stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), is used to regenerate the Os(VIII) species in the catalytic cycle.[2][4]

The key to the reaction's success lies in the commercially available "AD-mix" formulations, which contain all necessary reagents in optimized ratios:

-

Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.

-

Potassium Ferricyanide (K₃[Fe(CN)₆]): The stoichiometric re-oxidant.

-

Potassium Carbonate (K₂CO₃): A base to maintain the optimal reaction pH.

-

Chiral Ligand: The source of asymmetry.

Two pseudoenantiomeric ligands are available, leading to opposite stereochemical outcomes:

-

AD-mix-α: Contains the (DHQ)₂PHAL ligand, which typically delivers the diol to the "alpha" face of the alkene (as defined by the Sharpless mnemonic).

-

AD-mix-β: Contains the (DHQD)₂PHAL ligand, which delivers the diol to the "beta" face.[4]

For the synthesis of the target (2S) enantiomer from methyl methacrylate, AD-mix-β is the correct reagent choice. The ligand complexes with the osmium tetroxide to create a chiral active site, which preferentially binds one face of the prochiral alkene for the subsequent dihydroxylation step.[3]

Figure 2: High-level experimental workflow.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of approximately 3 mmol of the target product.

Safety Precautions:

-

AD-mix contains potassium osmate. Osmium tetroxide, which can be generated from its salts, is highly toxic, volatile, and can cause severe eye damage. All operations involving AD-mix must be performed in a certified chemical fume hood.[5]

-

Never add acid to AD-mix or osmium-containing waste, as this can liberate volatile OsO₄.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Reagents and Materials:

| Reagent/Material | Quantity | Molar Eq. | Purpose |

| AD-mix-β | 4.2 g | 1.4 g/mmol | Catalyst, Ligand, Oxidant, Base |

| tert-Butanol | 15 mL | - | Co-solvent |

| Deionized Water | 15 mL | - | Co-solvent |

| Methyl Methacrylate | 0.30 g (0.32 mL) | 1.0 | Substrate (3 mmol) |

| Sodium Sulfite (Na₂SO₃) | 4.5 g | - | Quenching agent |

| Ethyl Acetate (EtOAc) | ~100 mL | - | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | - | Drying agent |

| Silica Gel | ~10 g | - | Purification (short plug filtration) |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (15 mL), water (15 mL), and AD-mix-β (4.2 g).[5]

-

Causality Note: The t-BuOH/H₂O (1:1) solvent system is crucial for dissolving both the organic substrate and the inorganic salts of the AD-mix, creating the necessary biphasic environment for the catalytic cycle to operate efficiently.

-

-

Catalyst Dissolution: Stir the mixture vigorously at room temperature until the solids are fully dissolved, resulting in two clear phases. The lower aqueous phase should be a distinct yellow color.[5]

-

Cooling: Cool the reaction flask in an ice-water bath to 0 °C. Some of the inorganic salts may precipitate upon cooling; this is normal.[5]

-

Substrate Addition: Add methyl methacrylate (0.32 mL, 3 mmol) to the cooled, stirring mixture in one portion.[5]

-

Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with ethyl acetate. The disappearance of the starting material spot (methyl methacrylate) indicates reaction completion. This typically takes 6-24 hours.

-

Trustworthiness Note: Reaction monitoring via TLC is a critical step to ensure the reaction has gone to completion before proceeding with the workup, preventing the isolation of unreacted starting material.

-

-

Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (4.5 g) portion-wise while the flask is still in the ice bath. Continue stirring at room temperature for at least 1 hour. The color of the mixture should change from yellow/brown to a lighter cream or off-white color.

-

Causality Note: Sodium sulfite is a reducing agent that quenches the reaction by reducing any remaining Os(VIII) and Os(VI) species to lower, less reactive oxidation states, ensuring the safe handling of the reaction mixture.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product contains the desired diol and the chiral ligand. To separate them, pass the crude material through a short plug of silica gel, eluting with ethyl acetate. The diol will elute while the more polar ligand is retained on the silica.[5]

-

Final Product: Concentrate the eluent under reduced pressure to afford the final product, methyl (2S)-2,3-dihydroxy-2-methylpropanoate, as a colorless oil or white solid.

Expected Results and Characterization

-

Yield: While yields can vary, the Sharpless AD reaction is known for its high efficiency. Yields for the dihydroxylation of α,β-unsaturated esters are often reported in the range of 75-95%.[1][6]

-

Enantiomeric Excess (% ee): This is the most critical parameter. For many substrates, the Sharpless AD provides excellent enantioselectivity, often exceeding 90% ee. For α,β-unsaturated esters, reported ee values are typically high, often in the 91-97% range.[7]

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and absence of impurities.

-

Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the diol and the C=O stretch of the ester.

-

Chiral HPLC or GC: To determine the enantiomeric excess of the product by comparing the peak areas of the two enantiomers.

-

Polarimetry: To measure the specific optical rotation, which should be compared to literature values for the (S)-enantiomer.[5]

-

Conclusion

The Sharpless Asymmetric Dihydroxylation provides an authoritative and highly reliable method for the synthesis of methyl (2S)-2,3-dihydroxy-2-methylpropanoate from methyl methacrylate. By utilizing the commercially available AD-mix-β, this protocol allows for the direct and predictable installation of the required stereochemistry with high yield and excellent enantiomeric excess. The procedure is robust and scalable, making it a cornerstone reaction for any research program requiring access to this and other valuable chiral diols.

References

-

Sharpless Asymmetric Dihydroxylation of Alkenes Protocol. Imperial College London Chemistry Department. Available at: [Link]

-

Zahoor, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. Available at: [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Available at: [Link]

-

Nicholas, C. J., & Taylor, M. R. (2005). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 82(1), 119. Available at: [Link]

-

Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

-

Zahoor, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Semantic Scholar. Available at: [Link]

-

Myers, A. G. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Available at: [Link]

-

The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. ResearchGate. Available at: [Link]

-

AD-mix. Wikipedia. Available at: [Link]

Sources

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. AD-mix - Wikipedia [en.wikipedia.org]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Spectroscopic data for (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester

An In-Depth Technical Guide to the Spectroscopic Characterization of (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester

Introduction

This compound (CAS: 147501-85-7) is a chiral building block of significant interest in synthetic and medicinal chemistry.[1][2] Its defined stereochemistry and multiple functional groups—a tertiary alcohol, a primary alcohol, and a methyl ester—make it a valuable synthon for complex natural products and pharmaceutical agents.[1] Accurate structural confirmation and purity assessment are paramount for its application in drug development and other high-stakes research. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this molecule, grounded in fundamental principles and data from analogous structures. The methodologies described herein are designed to serve as a self-validating system for researchers to confirm the identity and integrity of their material.

The molecular structure, with its key functional groups, dictates its spectroscopic signature. Its molecular formula is C₅H₁₀O₄, giving it a molecular weight of 134.13 g/mol .[3]

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, would provide unambiguous structural confirmation.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. The presence of two hydroxyl groups means the observed chemical shifts can be sensitive to the solvent, concentration, and temperature due to hydrogen bonding. Using a deuterated solvent like DMSO-d₆ is often advantageous as it allows for the observation of exchangeable -OH protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~3.75 | s | 3H | -COOCH₃ | Singlet due to no adjacent protons. Typical range for methyl esters. |

| b | ~3.65 | d, J ≈ 11.5 Hz | 1H | -CH₂OH (diastereotopic) | Part of an AB system due to the adjacent chiral center. |

| c | ~3.55 | d, J ≈ 11.5 Hz | 1H | -CH₂OH (diastereotopic) | Part of an AB system, coupled to proton 'b'. |

| d | ~1.30 | s | 3H | C(OH)-CH₃ | Singlet, attached to a quaternary carbon with no adjacent protons. |

| e | Variable | br s | 1H | C(2)-OH | Broad singlet, exchangeable proton. |

| f | Variable | br s | 1H | C(3)-OH | Broad singlet, exchangeable proton. |

Note: Chemical shifts are estimates. Diastereotopic protons on C3 are chemically non-equivalent and are expected to appear as a pair of doublets (an AB quartet) if coupling is resolved.

Caption: Key proton environments for ¹H NMR analysis.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Spectrometer Setup: Use a 400 MHz (or higher) spectrometer.

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set a spectral width of ~12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all peaks.

¹³C NMR Spectroscopy: Carbon Backbone Mapping

Expertise & Experience: The ¹³C NMR spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's functionalization. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted δ (ppm) | Carbon Type (DEPT) | Assignment | Rationale |

| ~175 | C (Quaternary) | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~75 | C (Quaternary) | C(2)-OH | Quaternary carbon deshielded by two oxygen atoms. |

| ~70 | CH₂ | C(3)H₂OH | Carbon bearing a primary hydroxyl group. |

| ~52 | CH₃ | -COOCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~22 | CH₃ | C(2)-CH₃ | Aliphatic methyl group attached to a quaternary center. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be needed for faster acquisition.

-

Spectrometer Setup: Use a 100 MHz (or corresponding field for the proton spectrometer) instrument.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of ~220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 512-1024 scans.

-

(Optional but recommended) Run DEPT-135 and DEPT-90 experiments to aid in peak assignment.

-

-

Data Processing: Apply Fourier transformation and corrections. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is a molecular fingerprint, and for this compound, the defining features will be the hydroxyl (-OH) and ester carbonyl (C=O) stretching vibrations.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3500 - 3200 | O-H stretch | Strong, Broad | Hydroxyl groups (-OH) |

| 2980 - 2850 | C-H stretch | Medium | Aliphatic C-H |

| ~1735 | C=O stretch | Strong, Sharp | Ester carbonyl |

| 1250 - 1050 | C-O stretch | Strong | Ester and Alcohol C-O |

Expertise & Experience: The O-H stretching band is expected to be broad due to intermolecular hydrogen bonding between the hydroxyl groups. The sharpness and exact position of the C=O stretch at ~1735 cm⁻¹ is a highly reliable indicator of the ester functional group, distinguishing it from a carboxylic acid (~1710 cm⁻¹) or other carbonyl compounds.[4]

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added and averaged.

-

Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks corresponding to the key functional groups.

Part 3: Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For this molecule, Electron Ionization (EI) would likely lead to significant fragmentation, possibly making the molecular ion peak weak or absent. Electrospray Ionization (ESI) would be a softer technique, more likely to show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion (M⁺) peak is expected at m/z = 134, corresponding to the molecular formula C₅H₁₀O₄.[3] Key fragmentation pathways are predicted by cleavage alpha to the oxygen atoms and loss of stable neutral molecules or radicals.

Key Predicted Fragments in EI-MS

| m/z | Proposed Fragment Ion | Formula | Notes |

| 134 | [M]⁺ | [C₅H₁₀O₄]⁺ | Molecular Ion |

| 119 | [M - CH₃]⁺ | [C₄H₇O₄]⁺ | Loss of the C2-methyl group. |

| 103 | [M - OCH₃]⁺ | [C₄H₇O₃]⁺ | Loss of the methoxy radical from the ester (alpha-cleavage). |

| 75 | [M - COOCH₃]⁺ | [C₃H₇O₂]⁺ | Loss of the carbomethoxy radical. |

| 73 | [COOCH₃ + H]⁺ or [C(OH)(CH₃)CH₂]⁺ | C₃H₅O₂ or C₃H₅O | Various rearrangement and cleavage products. |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Carbomethoxy cation, a common fragment for methyl esters. |

This prediction is informed by the known fragmentation of similar esters and alcohols.[5][6]

Caption: Simplified proposed fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron energy of 70 eV for ionization.

-

Mass Analysis: Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and relevant fragments.

-

Data Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions and correlate them with the parent structure to build confidence in the identification.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and stereochemical environment. IR spectroscopy provides rapid confirmation of the essential hydroxyl and ester functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This guide provides the expected spectroscopic signatures and robust protocols, forming a comprehensive framework for researchers to verify the identity and purity of this important chiral building block.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]

-

NIST WebBook. Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. [Link]

-

PubChem. This compound | C5H10O4. [Link]

- Google Patents. CN105753693B - The synthetic method of 2 methylpropanoic acids.

-

NIST WebBook. Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Cheméo. Chemical Properties of Propanoic acid, 2-hydroxy-2-methyl-, methyl ester (CAS 2110-78-3). [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. [Link]

-

ResearchGate. Tetracosanoic acid (2S)-2, 3-dihydroxypropyl ester, NMR 13 C (100 MHz, CDCl 3 ). [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

De La Salle University. IR Spectroscopy of Esters. [Link]

-

Doc Brown's Chemistry. Proton nmr spectrum of propanoic acid. [Link]

-

Michigan State University Chemistry. Infrared Spectroscopy. [Link]

-

NIST WebBook. Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. [Link]

-

NIST WebBook. 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. [Link]

-

PubChem. Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-. [Link]

- Google Patents. Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H10O4 | CID 11252028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. Propanoic acid, 2-hydroxy-2-methyl-, methyl ester [webbook.nist.gov]

- 6. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the NMR Spectral Analysis of (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Methyl (2S)-2,3-dihydroxy-2-methylpropanoate, a chiral α-hydroxy ester of significant interest in synthetic and medicinal chemistry. This document delineates the theoretical underpinnings and practical methodologies for acquiring and interpreting the full suite of NMR data for this molecule, including ¹H NMR, ¹³C NMR, and advanced 2D correlation spectroscopy. Emphasis is placed on the causal reasoning behind experimental choices, from sample preparation to the application of specific NMR techniques for complete structural elucidation and stereochemical confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to leverage NMR spectroscopy for the characterization of complex small molecules.

Introduction: The Structural Significance of Methyl (2S)-2,3-dihydroxy-2-methylpropanoate

Methyl (2S)-2,3-dihydroxy-2-methylpropanoate is a chiral molecule featuring a quaternary carbon stereocenter, two hydroxyl groups, and a methyl ester. This combination of functional groups presents a unique challenge and opportunity for NMR analysis. A thorough understanding of its spectral features is paramount for confirming its synthesis, assessing its purity, and studying its interactions in biological systems. This guide will walk through a systematic approach to its complete NMR characterization.

Foundational Principles: Preparing for a High-Resolution Spectrum

The quality of an NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. For a polar molecule like Methyl (2S)-2,3-dihydroxy-2-methylpropanoate, careful consideration of the solvent and concentration is crucial for achieving high-resolution data.

Solvent Selection: A Critical Choice

The choice of a deuterated solvent is the first and one of the most critical steps in sample preparation. Deuterated solvents are used to avoid overwhelming the spectrum with signals from the solvent itself and for the instrument's deuterium lock system.[1] For our target molecule, several options are viable, each with its own advantages and disadvantages:

-

Deuterated Chloroform (CDCl₃): While a common solvent, the hydroxyl protons of the analyte may exchange with residual water or other exchangeable protons, leading to broad signals or their disappearance.[2]

-

Deuterated Methanol (CD₃OD): This solvent is excellent for polar compounds. However, the hydroxyl protons of the analyte will rapidly exchange with the deuterium of the solvent's hydroxyl group, causing the -OH signals to disappear from the ¹H NMR spectrum. This can be intentionally used as a method to identify these protons.[3]

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the solvent of choice for compounds with hydroxyl groups. Its high boiling point and ability to form strong hydrogen bonds with the analyte slow down the exchange rate of the -OH protons, allowing them to be observed as distinct, and often coupled, signals in the ¹H NMR spectrum.[3] The residual protium signal in DMSO-d₆ appears around 2.50 ppm.[3]

For the purpose of this guide, we will primarily discuss the expected spectrum in DMSO-d₆ to allow for the observation of all protons.

Sample Concentration and Filtration

To obtain a good signal-to-noise ratio, a suitable concentration is required. For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient for small molecules.[1][4] For the more time-intensive ¹³C NMR and 2D experiments, a higher concentration of 50-100 mg may be necessary.[4]

It is imperative that the sample is free of any particulate matter, as this can disrupt the magnetic field homogeneity and lead to broadened spectral lines.[5] The sample should be dissolved in a small vial first and then filtered through a pipette with a cotton wool plug into a clean, unscratched NMR tube.[5]

Experimental Protocol: Sample Preparation

-

Weigh 10-20 mg of (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex or swirl the vial until the sample is completely dissolved.

-

Prepare a filter by placing a small piece of cotton wool into a Pasteur pipette.[5]

-

Transfer the solution from the vial through the filter pipette into a 5 mm NMR tube.[5]

-

Ensure the sample height in the NMR tube is between 4 and 5 cm.

-

Cap the NMR tube and label it appropriately.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, the integration (ratio of protons), and the spin-spin coupling between neighboring protons.

Predicted Chemical Shifts and Multiplicities

Based on the structure of Methyl (2S)-2,3-dihydroxy-2-methylpropanoate and data from similar compounds, we can predict the ¹H NMR spectrum. The structure is as follows:

-

-COOCH₃ (Methyl Ester Protons): These protons are in a relatively deshielded environment due to the adjacent ester carbonyl group. They will appear as a sharp singlet . Expected chemical shift: ~3.7 ppm .

-

-CH₃ (Methyl Protons on Quaternary Carbon): This methyl group is attached to a quaternary carbon and is therefore not coupled to any other protons, resulting in a singlet . Expected chemical shift: ~1.2 ppm .

-

-CH₂- (Methylene Protons): These two protons are diastereotopic due to the adjacent chiral center. This means they are in slightly different chemical environments and may have different chemical shifts. They will be coupled to each other (geminal coupling) and to the hydroxyl proton on the same carbon. In DMSO-d₆, we expect to see them as two separate signals, each appearing as a doublet of doublets or a more complex multiplet. A typical geminal coupling constant (²J) is around -10 to -15 Hz.[6] The vicinal coupling (³J) to the hydroxyl proton will depend on the dihedral angle. Expected chemical shifts: ~3.4-3.6 ppm .

-

C2-OH (Tertiary Hydroxyl Proton): This proton on the chiral center will likely appear as a singlet as there are no protons on the adjacent carbon (C2). Its chemical shift can be variable and concentration-dependent. Expected chemical shift: ~4.5-5.5 ppm .

-

C3-OH (Primary Hydroxyl Proton): This proton is on the primary alcohol and will be coupled to the adjacent methylene protons, appearing as a triplet . Expected chemical shift: ~4.0-5.0 ppm .

Table 1: Predicted ¹H NMR Data for Methyl (2S)-2,3-dihydroxy-2-methylpropanoate in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -COOCH₃ | ~3.7 | Singlet | 3H | - |

| -CH₃ | ~1.2 | Singlet | 3H | - |

| -CH₂- | ~3.4 - 3.6 | Multiplet (or two dd) | 2H | ²JHH ≈ 12-15 Hz, ³JHH ≈ 5-7 Hz |

| C2-OH | ~4.5 - 5.5 | Singlet | 1H | - |

| C3-OH | ~4.0 - 5.0 | Triplet | 1H | ³JHH ≈ 5-7 Hz |

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments further allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Predicted ¹³C Chemical Shifts

-

-C=O (Ester Carbonyl): This carbon is highly deshielded and will appear far downfield. Expected chemical shift: ~170-175 ppm .[7]

-

C2 (Quaternary Carbon with -OH): This is the chiral center, a quaternary carbon bonded to an oxygen, which will place it in the range of ~70-80 ppm .

-

C3 (-CH₂OH): A carbon singly bonded to an oxygen atom typically appears in the range of ~60-70 ppm .[7]

-

-OCH₃ (Ester Methyl Carbon): This carbon is also attached to an oxygen and will be found around ~50-55 ppm .

-

-CH₃ (Methyl Carbon on C2): This aliphatic carbon will be the most upfield signal. Expected chemical shift: ~20-25 ppm .

DEPT-135 Analysis

A DEPT-135 experiment is particularly useful as it provides multiplicity information in a single spectrum:

-

CH₃ groups appear as positive signals.

-

CH₂ groups appear as negative signals.

-

CH groups appear as positive signals.

-

Quaternary carbons are absent .

Table 2: Predicted ¹³C NMR and DEPT-135 Data in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| -C=O | ~170-175 | Absent |

| C2 | ~70-80 | Absent |

| C3 | ~60-70 | Negative |

| -OCH₃ | ~50-55 | Positive |

| -CH₃ | ~20-25 | Positive |

2D NMR Spectroscopy: Assembling the Puzzle

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy)

The COSY experiment shows correlations between protons that are coupled to each other. For our target molecule, we would expect to see the following key cross-peaks:

-

A correlation between the -CH₂- protons and the C3-OH proton .

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates directly bonded protons and carbons. This is crucial for assigning which protons are attached to which carbons. Expected correlations:

-

-COOCH₃ protons (~3.7 ppm) with the -OCH₃ carbon (~50-55 ppm) .

-

-CH₃ protons (~1.2 ppm) with the -CH₃ carbon (~20-25 ppm) .

-

-CH₂- protons (~3.4-3.6 ppm) with the C3 carbon (~60-70 ppm) .

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular fragments. Key expected long-range correlations:

-

-COOCH₃ protons (~3.7 ppm) to the -C=O carbon (~170-175 ppm) (²J).

-

-CH₃ protons (~1.2 ppm) to C2 (~70-80 ppm) (²J), C3 (~60-70 ppm) (³J), and the -C=O carbon (~170-175 ppm) (³J).

-

-CH₂- protons (~3.4-3.6 ppm) to C2 (~70-80 ppm) (²J).

Diagram: 2D NMR Workflow

Caption: Workflow for structural elucidation using 2D NMR.

Confirming Stereochemistry: The (2S) Configuration

Standard NMR techniques can confirm the connectivity of the molecule, but determining the absolute configuration at the C2 chiral center requires a specific approach, often involving the use of a chiral derivatizing agent (CDA).[8]

The Mosher's Ester Method

A widely used and reliable method is the formation of Mosher's esters.[4] The diol is reacted with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form a pair of diastereomeric esters. Because diastereomers have different physical properties, their NMR spectra will also be different.[4]

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the alcohol can be determined. A systematic difference in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage is observed. This allows for the assignment of the absolute configuration of the C2 stereocenter.[4]

Experimental Protocol: Mosher's Ester Analysis

-

Divide the sample of Methyl (2S)-2,3-dihydroxy-2-methylpropanoate into two separate, dry NMR tubes.

-

To one tube, add a slight excess of (R)-MTPA chloride.

-

To the other tube, add a slight excess of (S)-MTPA chloride.

-

Add a small amount of a suitable deuterated solvent (e.g., CDCl₃ or benzene-d₆) and a tertiary amine base (e.g., pyridine) to catalyze the esterification.

-

Allow the reactions to proceed to completion.

-

Acquire ¹H NMR spectra for both diastereomeric products.

-

Assign the protons in the spectra and calculate the chemical shift differences (Δδ = δS - δR) for protons near the C2 center.

-

Analyze the sign of the Δδ values to determine the absolute configuration based on the established Mosher's ester model.[4]

Diagram: Logic of Chiral Derivatization

Caption: Using a CDA to create distinguishable diastereomers for NMR analysis.

Conclusion: A Comprehensive Spectroscopic Portrait

The complete NMR analysis of this compound is a multi-step process that combines fundamental 1D NMR with advanced 2D techniques and chemical derivatization. By systematically applying ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, the full connectivity of the molecule can be established with high confidence. Furthermore, the use of chiral derivatizing agents like MTPA provides an empirical method to confirm the absolute stereochemistry at the C2 position. This guide provides the theoretical framework and practical protocols necessary for any researcher to confidently undertake the complete NMR characterization of this and similar chiral small molecules.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbil carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Ottawa. (n.d.). Sample Preparation. Retrieved from [Link]

-

Abraham, R. J., et al. (2014). H-1 NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(6), 285-295. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

Wenzel, T. J., & Wilcox, C. S. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(5), 346-377. Retrieved from [Link]

-

Delsuc, M. A. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(8), 1876. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

-

Fan, T. W. M., et al. (2017). Resolving enantiomers of 2-hydroxy acids by NMR. Analytical Chemistry, 89(17), 9349-9355. Retrieved from [Link]

-

Transtutors. (2018). Construct a simulated 1H NMR spectrum for methyl.... Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate.... Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Gottlieba, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

ResearchGate. (2016). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (2010). Determination of absolute configuration of α-hydroxy ketones using NMR. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Retrieved from [Link]

-

ResearchGate. (2010). NMR and X-ray studies of isomeric 22,23-dihydroxy stigmastanes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. (Solved) - Construct a simulated 1H NMR spectrum for methyl... (1 Answer) | Transtutors [transtutors.com]

- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762) [hmdb.ca]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-dihydroxy-2-methyl-propanoic acid(21620-60-0) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester

Foreword: Understanding the Analytical Challenge

(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester is a small, chiral molecule characterized by its high polarity, a direct consequence of its two hydroxyl groups. For researchers in drug development and metabolomics, accurately identifying and quantifying such compounds is paramount. However, these very characteristics present a significant analytical challenge. The molecule's polarity and low volatility make it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a workhorse for many small molecule analyses.[1][2] Furthermore, its structure demands analytical strategies that can not only confirm its mass and elemental composition but also provide clear, structurally significant fragmentation data.

This guide provides an in-depth examination of the core mass spectrometry-based methodologies for analyzing this compound. It moves beyond simple procedural lists to explain the causality behind each experimental choice, empowering the scientist to develop robust, self-validating analytical systems. We will explore two primary pathways: GC-MS following chemical derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS) for direct analysis, including considerations for chiral separation.

| Property | Value |

| IUPAC Name | methyl (2S)-2,3-dihydroxy-2-methylpropanoate |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| Key Features | Chiral center (C2), Tertiary alcohol (C2), Primary alcohol (C3), Methyl ester |

The Imperative of Derivatization for GC-MS Analysis

Direct injection of polar analytes like our target molecule into a GC-MS system is often futile. The presence of active hydrogens on the hydroxyl groups leads to strong intermolecular hydrogen bonding, which drastically increases the boiling point and promotes thermal degradation in the hot injector port.[1] To overcome this, we must chemically modify the molecule to enhance its volatility and thermal stability—a process known as derivatization.[3]

The Silylation Strategy: Masking Polarity

The most common and effective strategy for derivatizing hydroxyl groups is silylation. This involves replacing the active protons of the -OH groups with non-polar, bulky trimethylsilyl (TMS) groups.

Causality: By "capping" the polar functional groups, we eliminate their ability to form hydrogen bonds.[4] This significantly reduces the molecule's boiling point and prevents unwanted interactions with active sites within the GC column, resulting in sharper, more symmetrical chromatographic peaks and reproducible data.

Protocol: Silylation of this compound

This protocol provides a robust method for creating the di-TMS ether derivative suitable for GC-MS injection.

-

Sample Preparation: Lyophilize the sample extract to complete dryness in a 2 mL autosampler vial. Water is detrimental to the silylation reaction and must be thoroughly removed.[4]

-

Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Add 50 µL of a solvent such as pyridine or acetonitrile to ensure the analyte is fully dissolved.

-

Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature before injection.

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

With the analyte successfully derivatized, we can proceed with GC-MS analysis. The choice of ionization technique is critical; Electron Ionization (EI) is the standard for GC-MS.[2] EI is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to create ions, resulting in extensive and reproducible fragmentation.[2] While this often leads to a weak or absent molecular ion peak, the resulting fragmentation pattern is highly specific and acts like a chemical fingerprint, ideal for structural elucidation and library matching.[2]

GC-MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity (e.g., 5% phenyl methylpolysiloxane) | A mid-polarity column provides excellent separation for a wide range of derivatized metabolites.[5] |

| Injector Temp. | 250°C | Ensures rapid and complete volatilization of the TMS-derivatized analyte without causing thermal breakdown. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for MS applications. |

| Oven Program | Initial 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature ramp effectively separates analytes based on their boiling points. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for EI to generate reproducible fragmentation patterns for library comparison.[2] |

| MS Scan Range | m/z 40-500 | Captures the full range of expected fragments, from small losses to the derivatized molecular ion. |

| Source Temp. | 230°C | Standard source temperature to maintain ion integrity. |

Predicted EI Fragmentation Pathway

The mass spectrum of the di-TMS derivative of this compound (MW = 278.18 g/mol ) will be defined by characteristic cleavages. Alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen) is a dominant process for silylated alcohols and esters.[6]

-

[M-15]⁺ (m/z 263): Loss of a methyl radical (•CH₃) from one of the TMS groups or the C2-methyl group. This is a very common fragmentation for TMS derivatives.

-

[M-59]⁺ (m/z 219): Loss of the methoxycarbonyl radical (•COOCH₃) via cleavage of the C1-C2 bond.

-

[M-103]⁺ (m/z 175): Loss of the trimethylsilyloxymethyl radical (•CH₂OTMS) through cleavage of the C2-C3 bond.

-

Base Peak (m/z 145): This highly stable fragment likely arises from the cleavage of the C2-C3 bond followed by rearrangement, corresponding to the [C(CH₃)(OTMS)COOCH₃]⁺ ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

LC-MS provides a powerful alternative, particularly when derivatization is undesirable or when analyzing complex biological matrices.[7] It separates compounds in the liquid phase, making it ideal for polar and thermally fragile molecules.

The Power of Soft Ionization: ESI

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[8][9] This is a profound advantage as it almost always preserves the molecular ion, typically as a protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺ or another cation.[10] This provides immediate confirmation of the molecular weight.

LC-MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based) or a HILIC column | A CSP is essential for separating the (2S) and (2R) enantiomers.[11] HILIC is effective for retaining and separating highly polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions for positive mode ESI. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | The organic phase used to elute the analyte from the reversed-phase or HILIC column. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical analytical flow rate compatible with standard ESI sources. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is the premier choice for polar, non-volatile molecules, and positive mode is well-suited for this analyte.[8] |

| MS Analysis | Full Scan (m/z 80-300) followed by Tandem MS (MS/MS) of the precursor ion (e.g., m/z 135.06) | Full scan detects the precursor ion, and MS/MS provides structural confirmation through controlled fragmentation. |

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dilute the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B) to ensure compatibility and good peak shape.

-

Injection: Inject 5-10 µL of the prepared sample into the LC-MS system.

-

Chromatographic Separation: Perform a gradient elution starting with a high percentage of the aqueous phase and ramping to a high percentage of the organic phase to elute the analyte.

-

MS1 Full Scan: Monitor the full mass range to identify the m/z of the protonated molecule, [C₅H₁₀O₄+H]⁺, which is m/z 135.06.

-

MS2 Fragmentation (Tandem MS): In a separate or data-dependent experiment, select m/z 135.06 as the precursor ion. Apply collision energy (e.g., 10-30 eV) in the collision cell to induce fragmentation (Collision-Induced Dissociation, CID).

-

Data Acquisition: Record the resulting product ion spectrum.

Predicted ESI-MS/MS Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion (m/z 135) in CID will be driven by the loss of small, stable neutral molecules.

-

m/z 117: Loss of water (18 Da) from one of the hydroxyl groups. This is a very common loss for protonated alcohols.

-

m/z 103: Loss of methanol (32 Da) from the methyl ester group. This is a characteristic fragmentation pathway for methyl esters.[12]

-

m/z 89: Subsequent loss of carbon monoxide (28 Da) from the m/z 117 fragment.

-

m/z 85: Subsequent loss of water (18 Da) from the m/z 103 fragment.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation

For definitive structural confirmation, High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, is indispensable. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. For example, HRMS can distinguish the target ion [C₅H₁₁O₄]⁺ (exact mass 135.0657) from a potential isobaric interference like [C₆H₁₅N₂O]⁺ (exact mass 135.1184), a distinction impossible with low-resolution instruments.

Conclusion: A Multi-Faceted Approach

The robust analysis of this compound via mass spectrometry is not a one-size-fits-all process. The optimal strategy is dictated by the analytical question.

-

For structural identification and library matching in metabolomics screening, GC-MS after silylation provides a rich, reproducible fragmentation pattern.

-

For quantification in complex biological fluids and for chiral separation, LC-MS/MS offers superior sensitivity, specificity, and the ability to analyze the compound in its native form.

By understanding the chemical properties of the analyte and the fundamental principles of each technique—from derivatization chemistry to ionization physics and fragmentation mechanisms—the researcher can build and execute a truly authoritative and reliable analytical method.

References

-

Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules. [Link]

-

Vogeser, M., & Seger, C. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC, NIH. [Link]

-

Perez, C. A., et al. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

-

Allard, P. M., et al. (2013). Computational mass spectrometry for small molecules. PMC, PubMed Central. [Link]

-

Topolko, D., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC, NIH. [Link]

-

Unknown. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

-

Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

-

PubChem. (n.d.). 2,3-Dihydroxypropyl 2-methylpropanoate. [Link]

-

Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Higashi, T. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link]

-

Wood, P. L., & Woltjer, R. L. (n.d.). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Vrije Universiteit Amsterdam. [Link]

-

Bibel Lab. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. [Link]

-

Chen, G. Q., & Z-C, W. (2012). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. PMC, NIH. [Link]

-

NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. NIST WebBook. [Link]

-

PubChem. (n.d.). Methyl 2,3-dihydroxypropanoate. [Link]

-

MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate. [Link]

-

PubChem. (n.d.). (R)-Methyl 2,3-dihydroxypropanoate. [Link]

-

Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

da Silva, G. N., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. PMC, NIH. [Link]

-

Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). [Link]

-

OSTI.GOV. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. [Link]

-

Mandal, M. K., & Banerjee, S. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. youtube.com [youtube.com]